molecular formula C19H15ClN6O B2849757 4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 890938-03-1

4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2849757
CAS No.: 890938-03-1
M. Wt: 378.82
InChI Key: GOVNXDAXAOQRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methylphenyl group at position 1 and a 4-chlorobenzohydrazide moiety at position 2. Pyrazolo[3,4-d]pyrimidines are heterocyclic systems known for their pharmacological versatility, including antiviral, anticancer, and antimicrobial activities .

Properties

IUPAC Name

4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O/c1-12-2-8-15(9-3-12)26-18-16(10-23-26)17(21-11-22-18)24-25-19(27)13-4-6-14(20)7-5-13/h2-11H,1H3,(H,25,27)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVNXDAXAOQRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves the condensation of 4-chlorobenzohydrazide with 1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidine-4-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as glacial acetic acid. The mixture is refluxed for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrazolopyrimidine derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.
  • Case Study : A study published in a peer-reviewed journal demonstrated that 4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide significantly reduced cell viability in breast cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

Anti-inflammatory Properties

Research has also indicated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Mechanism : It is thought to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response.
  • Case Study : In vitro studies showed that treatment with the compound led to a reduction in nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Neuroprotective Effects

Emerging research suggests that pyrazolopyrimidine derivatives may have neuroprotective effects, which could be beneficial in neurodegenerative diseases.

  • Mechanism : The compound may protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of signaling pathways associated with neuroinflammation.
  • Case Study : A recent study highlighted its protective effects against glutamate-induced neurotoxicity in neuronal cell cultures, suggesting a role in preventing neurodegeneration .

Data Table: Summary of Research Findings

ApplicationMechanism of ActionKey Findings
Anticancer ActivityInhibition of kinase signaling pathwaysReduced viability in breast cancer cells; induced apoptosis
Anti-inflammatoryInhibition of COX and LOXDecreased nitric oxide production in LPS-stimulated macrophages
NeuroprotectiveProtection against oxidative stressPrevented glutamate-induced neurotoxicity in neuronal cultures

Mechanism of Action

The mechanism of action of 4-chloro-N’-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound prevents the phosphorylation of target proteins, thereby disrupting cell cycle progression and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzohydrazide Moiety

Table 1: Key Analogs with Modified Benzohydrazide Groups
Compound Name Substituent on Benzohydrazide Pyrazolo[3,4-d]Pyrimidine Substituent Key Differences vs. Target Compound Reference
3,4-Dimethoxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide 3,4-Dimethoxy 4-Methylphenyl Increased electron density from methoxy groups; altered solubility
4-Methoxy-N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide 4-Methoxy 3-Chloro-4-methylphenyl Chlorine at pyrazolo ring meta-position; enhanced steric bulk
4-Hydroxy-N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide 4-Hydroxy 1-Methyl Hydroxyl group increases polarity but reduces membrane permeability

Key Findings :

  • Electron-Withdrawing vs.
  • Steric Effects : The 4-methylphenyl group on the pyrazolo ring (target compound) reduces steric hindrance compared to bulkier substituents like 3-chloro-4-methylphenyl () or sulfonylpiperidine ().

Modifications to the Pyrazolo[3,4-d]Pyrimidine Core

Table 2: Analogs with Altered Pyrazolo Ring Substituents
Compound Name Pyrazolo Ring Substituent Benzohydrazide Substituent Biological Activity/Application Reference
1-(4-Chlorobenzyl)-4-[4-(2-phenylethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl + piperazinyl None Likely kinase inhibition due to piperazine
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Chloromethyl + methyl None Intermediate for disubstituted analogs; chloromethyl enables further derivatization
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine Benzothiazole + methyl None Antimicrobial activity against P. aeruginosa

Key Findings :

  • Chloromethyl vs. Methyl : The chloromethyl group () increases reactivity for nucleophilic substitution, unlike the inert methyl group in the target compound.
  • Benzothiazole Hybrids : Fusion with benzothiazole () introduces planar aromatic systems, improving DNA intercalation but reducing solubility.

Functional Group Replacements: Hydrazide vs. Urea/Carbamate

Table 3: Non-Hydrazide Pyrazolo[3,4-d]Pyrimidine Derivatives
Compound Name Functional Group Activity/Notes Reference
1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(2-fluoro-5-(trifluoromethyl)phenyl)urea Urea Pan-RAF inhibitor (anticancer potential)
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide Carbamate Not reported; likely protease inhibition

Key Findings :

  • Urea Derivatives : Exhibit potent kinase inhibition (e.g., RAF inhibitors in ) due to urea’s hydrogen-bonding capacity, contrasting with the hydrazide’s flexibility.
  • Carbamates : Introduce hydrolytic stability but may reduce metabolic clearance compared to hydrazides.

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity : The 4-chloro group in the target compound increases logP compared to hydroxy or methoxy analogs, favoring passive diffusion .
  • Solubility : Hydroxy derivatives () show higher aqueous solubility but lower bioavailability.
  • Metabolic Stability : Chlorine substituents resist oxidative metabolism, whereas methoxy groups undergo demethylation .

Biological Activity

4-Chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H15ClN6O
  • CAS Number : 890938-03-1
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, which may contribute to its anticancer properties.
  • Antimicrobial Activity : Preliminary studies suggest it possesses moderate antimicrobial properties against several bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering potential therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound:

Activity Type Tested Against Result Reference
AnticancerVarious cancer cell linesIC50 values ranging from 5-20 µM
AntimicrobialStaphylococcus aureus, E. coliModerate inhibition
Anti-inflammatoryLPS-induced macrophagesSignificant reduction in TNF-α production

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound exhibited cytotoxic effects with IC50 values between 5 and 20 µM, demonstrating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Properties

In another investigation, the compound was tested against common bacterial pathogens such as Staphylococcus aureus and Escherichia coli. The results showed moderate antimicrobial activity, suggesting that it could be explored as a candidate for developing new antibacterial agents.

Research Findings

Recent research has focused on optimizing the synthesis of pyrazolo derivatives and evaluating their biological activities. Notably, studies have employed molecular docking techniques to predict interactions between the compound and target proteins, enhancing understanding of its mechanism at a molecular level.

Q & A

Basic: What are the critical synthetic steps for preparing 4-chloro-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide?

The synthesis typically involves:

  • Core Formation : Cyclization of hydrazine derivatives with carbonyl precursors to construct the pyrazolo[3,4-d]pyrimidine core .
  • Substituent Introduction : Sequential coupling of the 4-methylphenyl group at the 1-position and the benzohydrazide moiety at the 4-position via nucleophilic substitution or condensation reactions .
  • Chlorination : Introduction of the chloro substituent using reagents like POCl₃ or SOCl₂ under controlled conditions .
    Key parameters include solvent choice (e.g., DMSO for polar intermediates), temperature (reflux conditions for cyclization), and catalysts (e.g., TDA-1 for regioselectivity) .

Basic: Which spectroscopic techniques are essential for structural characterization?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming regiochemistry of substituents (e.g., distinguishing N1 vs. N2 substitution on the pyrimidine ring) .
  • IR Spectroscopy : Identifies functional groups (e.g., hydrazide C=O stretch at ~1650 cm⁻¹ and NH stretches at ~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns to confirm synthetic success .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve selectivity in substitution reactions .
  • Catalyst Screening : Use of phase-transfer catalysts (e.g., [18]crown-6) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Temperature Gradients : Stepwise heating (e.g., 60°C for cyclization, 100°C for chlorination) minimizes side reactions .
  • Purification : Recrystallization from ethanol or acetonitrile removes unreacted starting materials .

Advanced: How should researchers address contradictions in reported biological activity data?

  • Orthogonal Assays : Cross-validate antitumor activity using MTT, apoptosis (Annexin V), and cell cycle arrest assays to confirm mechanism .
  • Target Profiling : Compare inhibition profiles across kinase panels (e.g., EGFR, VEGFR) to identify off-target effects .
  • Structural Reanalysis : Verify compound purity via HPLC and re-examine docking poses (e.g., AutoDock Vina) to rule out false positives .

Advanced: What computational methods elucidate the compound’s mechanism of action?

  • Molecular Docking : Predict binding affinities to targets like EGFR using software (e.g., Schrödinger Suite) and validate with mutagenesis studies .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to assess binding mode fidelity .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity to guide derivative design .

Advanced: How are structure-activity relationship (SAR) studies designed for derivatives?

  • Substituent Variation : Systematically modify the benzohydrazide (e.g., 3-OH, 4-Cl) and pyrimidine (e.g., methylphenyl, fluorophenyl) groups .
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors using MOE or Discovery Studio .
  • In Silico ADMET : Predict pharmacokinetics (e.g., logP, BBB permeability) with tools like SwissADME to prioritize candidates .

Basic: What in vitro assays evaluate antitumor potential?

  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining .
  • Enzyme Inhibition : Kinase activity assays (e.g., EGFR inhibition via ADP-Glo™) .

Advanced: How do substituents influence pharmacokinetics and toxicity?

  • Lipophilicity : Chloro groups increase logP, enhancing membrane permeability but risking hepatotoxicity .
  • Metabolic Stability : Hydroxyl groups (e.g., 3-OH) improve aqueous solubility but may reduce half-life due to glucuronidation .
  • Toxicity Screening : Ames test for mutagenicity and hERG binding assays to assess cardiac risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.